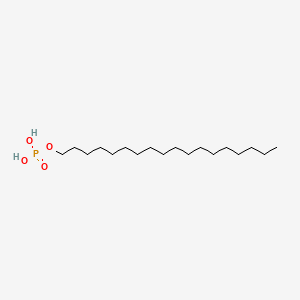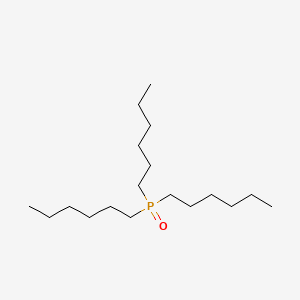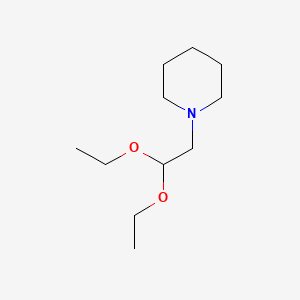
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol
説明
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol, also known as (2,2,6,6-Tetramethylol)cyclohexanol, 1,1,3,3-Tetra(hydroxymethyl)cyclohexan-2-ol, or 2-Hydroxy-1,1,3,3-cyclohexanetetramethanol, is an organic compound . Its empirical formula is C10H20O5 and it has a molecular weight of 220.26 .
Molecular Structure Analysis
The molecular structure of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol consists of 10 carbon atoms, 20 hydrogen atoms, and 5 oxygen atoms . The SMILES string representation of its structure is OCC1(CO)CCCC(CO)(CO)C1O .Physical And Chemical Properties Analysis
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is a solid substance . It has a melting point range of 123-127 °C . The compound is white to light yellow in color and can appear as powder, crystals, solid, or chunks .科学的研究の応用
Material Science: Polyurethane Synthesis
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is utilized in the synthesis of polyurethanes due to its multiple hydroxyl groups. These groups react with isocyanates to form polyurethanes, which are versatile materials used in foams, coatings, and elastomers .
Chemical Synthesis: Star-shaped Polyether-Polyols
This compound serves as a cyclic initiator for the synthesis of novel star-shaped polyether-polyols. These polyols are key components in creating rigid, cross-linked polyurethanes with enhanced thermal stability .
Chromatography: Analytical Reagent
In chromatography, 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol can be used as a standard or reference compound due to its distinct chemical structure, aiding in the identification and quantification of substances .
Analytical Research: Molecular Characterization
The compound’s unique structure allows for its use in molecular characterization studies, providing insights into the behavior of cyclohexanol derivatives in various chemical environments .
Life Science: Biomedical Research
While specific applications in life science are not detailed in the available data, the compound’s reactivity suggests potential use in biomedical materials research, particularly in synthesizing biomaterials with tailored properties .
Coatings Production: Intermediate
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is used as an intermediate in the production of coatings. Its hydroxymethyl groups can react to form networks, resulting in coatings with desired mechanical and chemical properties .
Biomedical Research: Phospholipid Synthesis
The compound has been employed in the synthesis of new phospholipids, which are crucial for creating biomimetic membranes and studying cell membrane dynamics .
Polyurethane Synthesis: Rigid Foams
Its application extends to the fabrication of rigid polyurethane foams. The hydroxyl groups in 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol react with diisocyanates to produce foams with high rigidity and thermal resistance .
Safety and Hazards
特性
IUPAC Name |
2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5/c11-4-9(5-12)2-1-3-10(6-13,7-14)8(9)15/h8,11-15H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVIFRMLTBUBGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)(CO)CO)O)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202506 | |
| Record name | 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol | |
CAS RN |
5416-55-7 | |
| Record name | 2,2,6,6-Tetramethylolcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5416-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,6,6-Tetramethylolcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005416557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002637944 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,6,6-TETRAMETHYLOLCYCLOHEXANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M97TUQ3YN3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol?
A1: 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (HMCH) is a cyclohexane derivative with five hydroxyl groups.
Q2: What are the typical applications of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol in material science?
A2: HMCH is primarily utilized as a building block in polymer synthesis, particularly for polyurethanes. It serves as a polyol component, contributing to the crosslinking and rigidity of the resulting polymers. [, ]
Q3: How does the structure of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol influence its reactivity in polymerization reactions?
A3: The five hydroxyl groups in HMCH provide multiple reactive sites for polymerization. It can act as a five-functional initiator in ring-opening polymerization reactions, leading to the formation of star-shaped polymers with unique properties. [, ]
Q4: Can you provide an example of a specific application of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol in polymer synthesis?
A4: HMCH, when used with glycidyl ethers and butylene oxide, forms polyether-pentols (PEPOs) through ring-opening polymerization. These PEPOs are then utilized in the creation of crosslinked polyurethanes. []
Q5: How does 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol affect the properties of the resulting polyurethanes?
A5: The presence of HMCH in polyurethane synthesis contributes to a higher hydrogen bond index within the polymer structure, resulting in increased rigidity and a broader range of phase separation. []
Q6: Has 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol been explored for applications beyond polyurethane synthesis?
A6: Yes, research indicates its potential in synthesizing novel phospholipids. HMCH derivatives, specifically cyclic phosphates derived from its acetals, show promise in this area. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















